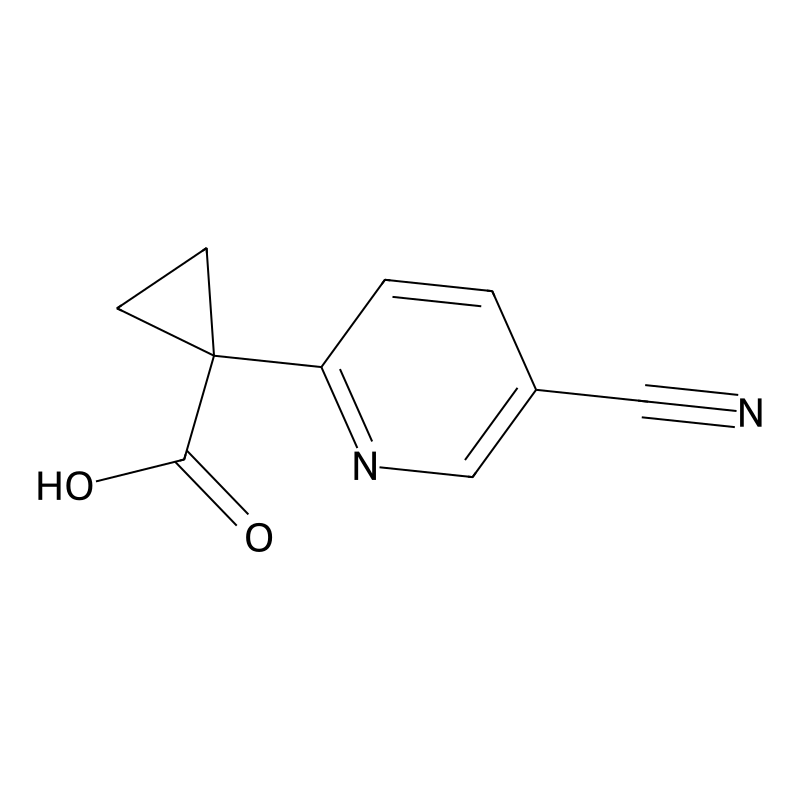

1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by its unique structure, which consists of a cyclopropane ring fused with a pyridine ring and a carboxylic acid functional group. The molecular formula for this compound is , and its molecular weight is approximately 188.18 g/mol. This compound features a cyano group attached to the pyridine ring, which significantly influences its chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

The primary function of 1-(5-Cytopyridin-2-yl)cyclopropane-1-carboxylic acid is proposed to be the inhibition of Cytochrome P450 (CYP) enzymes, specifically CYP2C9, CYP2D6, and CYP3A4, which are involved in drug metabolism []. However, detailed information regarding the specific mechanism of inhibition is not available in the current literature.

The chemical reactivity of 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid can be attributed to both the carboxylic acid group and the cyano group. Potential reactions include:

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Nucleophilic Substitution: The cyano group can participate in nucleophilic reactions, allowing for further functionalization.

- Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of cyclopropane derivatives.

These reactions highlight its versatility as a building block in organic synthesis .

Research into the biological activity of 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid has indicated potential pharmacological properties. Compounds featuring pyridine and cyclopropane moieties often exhibit significant biological activities, including:

- Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties: Preliminary studies suggest that similar compounds can inhibit tumor growth in specific cancer cell lines.

- Neuroprotective Effects: There is potential for neuroprotective applications, particularly related to neurological disorders.

Further investigations are required to fully elucidate its biological mechanisms and therapeutic potentials .

Several synthetic routes can be employed to produce 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid:

- Cyclopropanation Reactions: Utilizing cyclopropanation techniques involving diazo compounds or transition metal catalysts to form the cyclopropane ring.

- Pyridine Functionalization: Starting from 5-cyanopyridine, various functionalization methods can introduce the cyclopropane and carboxylic acid groups.

- Carboxylation Reactions: Employing carboxylation techniques on suitable precursors to introduce the carboxylic acid functionality.

These methods demonstrate the compound's accessibility for further research and development in synthetic chemistry .

The applications of 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid span multiple fields:

- Pharmaceuticals: Potential use as an intermediate in drug synthesis due to its biological activity.

- Agrochemicals: Development of new pesticides or herbicides that leverage its structural properties.

- Material Science: Investigation into polymeric materials that incorporate this compound for enhanced properties.

Its unique structure provides opportunities for innovation in these sectors .

Interaction studies involving 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid are crucial for understanding its behavior in biological systems. These studies typically focus on:

- Protein Binding Affinity: Evaluating how well the compound interacts with target proteins, which can inform its therapeutic potential.

- Metabolic Pathways: Investigating how the compound is metabolized within biological systems, providing insights into safety and efficacy.

Such studies are essential for advancing this compound toward practical applications in medicine and agriculture .

Several compounds share structural similarities with 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid. Here are some notable examples:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1-(5-Methylpyridin-2-yl)cyclopropanecarboxylic acid | 0.92 | Methyl group instead of cyano |

| 1-(3-Methylpyridin-2-yl)cyclopropanecarboxylic acid | 0.88 | Different position of methyl substitution |

| 1-(4-Methylpyridin-2-yl)cyclopropanecarboxylic acid | 0.85 | Variation in methyl position affecting reactivity |

| 1-(Pyridin-2-yl)cyclopropanecarboxylic acid | 0.84 | Lacks cyano group, altering biological activity |

These compounds illustrate variations that impact their chemical behavior and potential applications, highlighting the uniqueness of 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid within this class of molecules .